molecular formula C12H10N2O4S B015778 4-Nitro-4'-aminodiphenyl sulfone CAS No. 1948-92-1

4-Nitro-4'-aminodiphenyl sulfone

Cat. No.: B015778
CAS No.: 1948-92-1
M. Wt: 278.29 g/mol
InChI Key: DMZVYFFBWHBWMO-UHFFFAOYSA-N
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Description

4-Nitro-4'-aminodiphenyl sulfone (CAS: Not explicitly provided; synonym: 4-((4-Nitrophenyl)sulfonyl)aniline) is a diphenyl sulfone derivative featuring a nitro group (-NO₂) at the 4-position and an amino group (-NH₂) at the 4'-position of the biphenyl backbone. It is synthesized via nitration and sulfonation reactions, as described in early synthetic protocols . Studies by Winkelmann et al. () demonstrated its systemic activity against Mycobacterium bovis (tubercle bacilli) and Plasmodium berghei (malaria parasite) in murine models, with efficacy comparable to diamino-diphenyl sulfone (DDS).

Structurally, the sulfone group (-SO₂-) enhances stability and influences binding interactions, as seen in its role as a precursor to DDS derivatives through reductive metabolic pathways . Deuterated analogs (e.g., 4-Nitro-4'-aminodiphenyl-d4 sulfone) are commercially available for isotopic labeling studies in pharmacokinetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-4'-aminodiphenyl sulfone typically involves the nitration of aniline followed by sulfonylation. One common method includes the nitration of aniline to form 4-nitroaniline, which is then reacted with a sulfonyl chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-4'-aminodiphenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives and substituted sulfonyl compounds .

Scientific Research Applications

Scientific Research Applications

2.1 Biochemical Research

One of the primary applications of 4-nitro-4'-aminodiphenyl sulfone is in biochemical research. It serves as a reference standard in analytical methods and is utilized in metabolic studies to trace biochemical pathways. Its ability to form reactive intermediates upon reduction allows researchers to investigate interactions with proteins and nucleic acids, which is crucial for understanding pharmacological effects.

2.2 Pharmacokinetic Studies

The compound is also employed in pharmacokinetic studies to understand drug metabolism and distribution. Its stable isotope-labeled variants, such as 4-nitro-4'-aminodiphenyl-d4 sulfone, enhance tracking precision during these studies, making it invaluable in drug development.

2.3 Environmental Applications

In environmental science, this compound is used as a surfactant in wastewater treatment processes. Its properties facilitate the removal of contaminants from water sources, contributing to environmental remediation efforts .

Industrial Applications

3.1 Polymer Chemistry

In polymer chemistry, this compound acts as a curing agent for epoxy resins, enhancing their thermal stability and mechanical properties. It is commonly blended with tetrafunctional epoxy resins for applications in oil field technologies and flame-retardant materials .

3.2 Manufacturing Processes

The compound's versatility extends to the manufacturing of plastics and other materials where its surfactant properties improve processing efficiency and product quality .

Case Study 1: Metabolic Pathway Tracing

A study conducted on the metabolic pathways of certain pharmaceuticals utilized this compound as a tracer molecule. Researchers found that the compound effectively highlighted metabolic routes, providing insights into drug interactions within biological systems.

Case Study 2: Wastewater Treatment Efficacy

In an environmental study focusing on wastewater treatment, the application of this compound demonstrated significant reductions in pollutant levels, showcasing its effectiveness as a surfactant in removing organic contaminants from treated water.

Mechanism of Action

The mechanism of action of 4-Nitro-4'-aminodiphenyl sulfone involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes and proteins, leading to various biochemical effects. The pathways involved in these interactions are subjects of ongoing research .

Comparison with Similar Compounds

Diamino-diphenyl Sulfone (DDS)

  • Structural Difference: DDS lacks the nitro group, featuring two amino groups at the 4 and 4' positions.
  • Activity: DDS is a well-established antileprosy and antimalarial drug. 4-Nitro-4'-aminodiphenyl sulfone exhibits similar activity but requires in vivo reduction to DDS-like metabolites for efficacy .
  • Advantage : DDS has superior bioavailability and a proven clinical track record, whereas the nitro derivative’s therapeutic benefits were deemed marginal in comparative trials .

4-Nitro-2'-aminodiphenyl Sulfide

  • Structural Difference: Replaces the sulfone group (-SO₂-) with a sulfide (-S-) and shifts the amino group to the 2'-position.
  • Activity : Shows distinct spectroscopic properties (IR: 3460, 3360 cm⁻¹; NMR: δ 8.2 ppm) but lacks systemic antiparasitic activity. The sulfide group reduces oxidative stability compared to sulfones .

Sulfonic Acid Derivatives (e.g., 2-Nitro-4'-aminodiphenylamine-4-sulfonic Acid)

  • Structural Difference : Features a sulfonic acid (-SO₃H) group instead of sulfone.
  • Activity : Used primarily as a research chemical for quantum sensing (QS) inhibition in Vibrio harveyi by targeting LuxP receptors. The sulfonic acid group engages in hydrogen bonding with Arg residues, a mechanism distinct from sulfone-mediated VDAC binding .

Deuterated Analogs (e.g., 4-Nitro-4'-aminodiphenyl-d4 Sulfone)

  • Structural Difference : Incorporates deuterium at specific positions for isotopic tracing.

Table 1. Comparative Overview of Key Compounds

Compound Functional Groups Biological Activity Key Finding Reference
This compound -NO₂, -NH₂, -SO₂- Antitubercular, antimalarial Metabolized to DDS derivatives in vivo
DDS -NH₂, -NH₂, -SO₂- Antileprosy, antimalarial Gold standard for mycobacterial infections
4-Nitro-2'-aminodiphenyl sulfide -NO₂, -NH₂, -S- Limited activity Structural instability due to sulfide
2-Nitro-4'-aminodiphenylamine-4-sulfonic acid -NO₂, -NH₂, -SO₃H QS inhibition in V. harveyi Binds LuxP via sulfonic acid interactions

Mechanistic and Industrial Insights

  • VDAC Binding : Sulfone-containing compounds (e.g., sulindac sulfone) interact with Voltage-Dependent Anion Channels (VDACs) to modulate apoptosis, suggesting a broader role for sulfone moieties in oncology .
  • Industrial Use: this compound is a patented intermediate in drug synthesis (e.g., phosphoric acid triamides for inflammatory diseases), with bulk pricing up to $1,732.50/250 mg .

Biological Activity

4-Nitro-4'-aminodiphenyl sulfone (commonly referred to as 4-NADPS) is an organic compound with significant biological activity, particularly in the context of pharmacology and toxicology. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H10_{10}N2_2O4_4S
  • Molecular Weight : 278.28 g/mol
  • Functional Groups : The compound features a nitrophenylsulfonyl group attached to an aniline moiety, which contributes to its reactivity and biological interactions.

4-NADPS exhibits its biological activity primarily through the following mechanisms:

  • Cytochrome P450 Interaction : The compound is known to interact with cytochrome P450 enzymes, particularly CYP2C9. The introduction of a nitro group alters the electronic properties of the molecule, shifting its role from an activator (as seen with Dapsone) to an inhibitor of CYP2C9-mediated reactions, such as flurbiprofen hydroxylation .
  • Formation of Reactive Intermediates : Upon reduction, the nitro group can generate reactive intermediates that may interact with cellular components like proteins and nucleic acids. This reactivity is crucial for understanding its pharmacological effects and potential toxicity.
  • Biochemical Pathways : The compound may participate in nitration and sulfonation pathways, influencing various biochemical processes within cells.

Anticancer Potential

Recent studies have highlighted the anticancer properties of 4-NADPS. For instance, research indicates that compounds similar to 4-NADPS have shown cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : Flow cytometry analysis demonstrated that certain derivatives of 4-NADPS promote apoptosis in cancer cell lines, indicating potential as an anticancer agent .
  • Animal Studies : In vivo experiments involving tumor-bearing mice revealed significant suppression of tumor growth when treated with 4-NADPS derivatives .

Toxicological Studies

The compound has also been implicated in toxicological studies due to its structural analogs:

  • Bladder Carcinoma Cases : Historical data link exposure to similar compounds (like 4-aminobiphenyl) with increased incidence of bladder cancer among workers in chemical manufacturing settings. This suggests a potential carcinogenic risk associated with compounds containing similar functional groups .

Research Findings

A summary of key research findings regarding the biological activity of 4-NADPS is presented below:

StudyFindings
Melamed et al. (1972)Among workers exposed to 4-aminobiphenyl, a significant incidence of bladder carcinoma was observed, highlighting potential risks related to nitro-substituted compounds.
Bookland et al. (1992)In a study using SV40-immortalized human urothelial cells treated with 4-aminobiphenyl, a high percentage developed carcinomas after inoculation into nude mice, indicating strong carcinogenic potential .
Ribeiro Morais et al. (2023)New derivatives of BnZ compounds showed promising anticancer activity against MCF cell lines, suggesting that modifications on the 4-NADPS structure could enhance therapeutic efficacy .

Case Studies

  • Occupational Exposure : A cohort study involving workers exposed to 4-aminobiphenyl reported a significant correlation between exposure duration and the development of bladder tumors over time .
  • Experimental Models : In laboratory settings, administration of 4-NADPS derivatives resulted in observable tumor suppression in xenograft models, supporting its potential application in cancer therapy .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4-Nitro-4'-aminodiphenyl sulfone, and what are their critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via sulfonation of aniline derivatives followed by nitration. For instance, Raiziss et al. employed tin and hydrochloric acid to reduce and deacetylate intermediates like 4-Nitro-4'-acetylaminodiphenylsulphone, yielding 4,4'-diaminodiphenylsulphone . Alternatively, photochemical rearrangement of sulfonamides in concentrated sulfuric acid at high temperatures has been reported, though yields may vary . Key parameters include reaction temperature (80–100°C for acid-mediated methods), stoichiometry of reducing agents (e.g., tin:HCl ratio), and reaction time (12–24 hours for deacetylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer : Infrared (IR) spectroscopy identifies NH₂ stretches (3280–3480 cm⁻¹) and sulfone S=O vibrations (~1150–1350 cm⁻¹). Nuclear Magnetic Resonance (NMR) in acetone-d₆ reveals aromatic proton signals at δ 7.1–8.2 ppm and NH₂ protons as broad singlets (δ ~5.1 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₂H₁₀N₂O₄S), while X-ray crystallography resolves regiochemical ambiguities in nitro/amine positioning .

Q. What analytical protocols should be followed to confirm purity in synthetic batches?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate purity against certified reference standards (e.g., SynThink’s ANDA-grade materials) . Quantify impurities via LC-MS/MS, focusing on common byproducts like deacetylated intermediates or oxidized derivatives . For bulk analysis, combine elemental analysis (C, H, N, S) with differential scanning calorimetry (DSC) to assess crystallinity and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound derivatives?

  • Methodological Answer : Discrepancies in δ values (e.g., NH₂ protons at δ 5.1 ppm vs. δ 5.5 ppm) may arise from solvent polarity (acetone-d₆ vs. DMSO-d₆) or proton exchange kinetics. To standardize

  • Use deuterated solvents with controlled pH and temperature.
  • Compare with structurally analogous compounds (e.g., 4,4'-diaminodiphenyl sulfone, δ NH₂ = 5.0–5.3 ppm) .
  • Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals .

Q. What methodologies assess the thermal and hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Use DSC to determine melting points and decomposition temperatures. Forced degradation at 80°C for 7 days in air identifies oxidation products .
  • Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via LC-MS/MS, focusing on sulfone-to-sulfoxide conversion or nitro group reduction . Methionine sulfone detection protocols (via performic acid oxidation) can be adapted to track sulfonic acid byproducts .

Q. How do electronic effects of substituents influence the sulfone group’s reactivity in regioselective functionalization?

  • Methodological Answer : The electron-withdrawing nitro group meta to the sulfone enhances electrophilic substitution at the para-amine position. To study this:

  • Perform Hammett σ⁺ analysis using substituted analogs (e.g., chloro, methoxy).
  • Compare reaction rates in nitration or alkylation reactions. Computational modeling (DFT) of charge distribution and frontier molecular orbitals predicts regioselectivity .
  • Validate experimentally via X-ray crystallography of reaction intermediates .

Q. What strategies optimize regioselectivity during nitro group reduction in this compound derivatives?

  • Methodological Answer : Selective reduction requires controlled catalytic hydrogenation (H₂/Pd-C in ethanol) or chemoselective agents (Na₂S₂O₄ in alkaline medium). Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3) and IR loss of NO₂ stretches (1520 cm⁻¹). Competing deamination can be suppressed by buffering the reaction at pH 9–10 .

Q. How can computational modeling predict biological activity of this compound analogs?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., bacterial dihydropteroate synthase). Validate predictions with in vitro assays:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) against Mycobacterium smegmatis (IC₅₀ ≤ 1 µg/mL for active derivatives) .
  • Metabolic Stability : LC-MS/MS pharmacokinetic profiling in rat plasma, measuring half-life and metabolite formation (e.g., acetylated or hydroxylated derivatives) .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting bioactivity data for this compound analogs in published studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. To reconcile

  • Re-test compounds under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Apply one-way ANOVA to compare inhibition percentages across triplicate experiments, using Tukey’s post-hoc test (p < 0.05) to identify outliers .
  • Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ = 0.5–1.0 mg/mL) using nonlinear regression (GraphPad Prism). Report Hill slopes to assess cooperativity. For transplacental transfer studies (e.g., fipronil sulfone), use compartmental pharmacokinetic modeling to estimate maternal-fetal transfer rates .

Properties

IUPAC Name

4-(4-nitrophenyl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZVYFFBWHBWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075162
Record name 4-[(4-Nitrophenyl)sulfonyl]aniline
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Molecular Weight

278.29 g/mol
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CAS No.

1948-92-1
Record name 4-[(4-Nitrophenyl)sulfonyl]benzenamine
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Record name 4-(4-nitrophenyl)sulfonylaniline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Nitro-4'-aminodiphenyl sulfone
4-Nitro-4'-aminodiphenyl sulfone
4-Nitro-4'-aminodiphenyl sulfone
4-Nitro-4'-aminodiphenyl sulfone

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